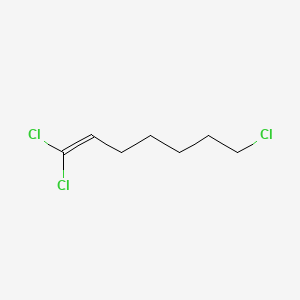

1,1,7-Trichloro-1-heptene

Description

Contextualization within Halogenated Alkenes Research

Halogenated alkenes are a class of organic compounds that have been the subject of extensive research due to their utility as synthetic intermediates. The presence of both a carbon-carbon double bond and halogen atoms imparts a unique reactivity to these molecules, making them valuable building blocks in organic synthesis. Research in this area often focuses on the development of new synthetic methods and the exploration of their reaction mechanisms.

The synthesis of compounds like 1,1,7-trichloro-1-heptene is rooted in foundational research on free-radical reactions, specifically telomerization. The telomerization of ethylene (B1197577) with carbon tetrachloride has been studied to understand how reaction conditions, such as pressure and temperature, influence the distribution of telomers with varying chain lengths (n). kyoto-u.ac.jpcore.ac.uk This process is a classic example of creating longer-chain functionalized hydrocarbons from simple starting materials.

Furthermore, the conversion of the resulting tetrachloroalkanes into halogenated alkenes via dehydrochlorination is a significant area of study. researchgate.netethz.ch This elimination reaction is a fundamental transformation in organic chemistry, and research continues to explore catalysts and conditions to achieve high selectivity and yield. This compound serves as a specific example of a functionalized alkene that can be produced through this two-step sequence: telomerization followed by dehydrochlorination. Its primary role in research and industry is as an intermediate for the synthesis of other value-added chemicals, such as certain pesticides and pharmaceuticals. lookchem.com

Significance of Chlorinated Hydrocarbons in Contemporary Chemical Science

Chlorinated hydrocarbons, a broad class that includes this compound, are of substantial importance in modern chemical science and industry. Their significance stems from their role as versatile intermediates and precursors in the production of a wide array of chemical products. The selective incorporation of chlorine atoms into a hydrocarbon framework allows for a variety of subsequent chemical transformations.

The C-Cl bond, while stable, can be manipulated under specific reaction conditions, making chlorinated hydrocarbons key substrates for nucleophilic substitution and elimination reactions. mdpi.com This reactivity is harnessed to introduce other functional groups, building molecular complexity and creating compounds for diverse applications. For instance, the conversion of ethylene into ethylene dichloride is a critical step in the large-scale production of vinyl chloride monomer (VCM), the precursor to polyvinyl chloride (PVC). ethz.ch

Processes like telomerization represent an efficient method for carbon-carbon bond formation and functionalization in a single step, converting simple feedstocks like ethylene and carbon tetrachloride into more complex chlorinated alkanes. kyoto-u.ac.jpgoogle.com These alkanes can then be further modified, for example, through dehydrochlorination, to produce unsaturated compounds like this compound. This highlights the strategic importance of chlorinated hydrocarbons as stable, yet reactive, intermediates that bridge the gap between basic petrochemicals and specialized, high-value chemical products.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,1,1,7-Tetrachloroheptane |

| This compound |

| Carbon Tetrachloride |

| Ethylene |

| Ethylene Dichloride |

| Hydrogen Chloride |

Structure

3D Structure

Properties

CAS No. |

3993-94-0 |

|---|---|

Molecular Formula |

C7H11Cl3 |

Molecular Weight |

201.5 g/mol |

IUPAC Name |

1,1,7-trichlorohept-1-ene |

InChI |

InChI=1S/C7H11Cl3/c8-6-4-2-1-3-5-7(9)10/h5H,1-4,6H2 |

InChI Key |

PSSICVWETCAXGQ-UHFFFAOYSA-N |

Canonical SMILES |

C(CCC=C(Cl)Cl)CCCl |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of 1,1,7 Trichloro 1 Heptene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

The ¹H NMR spectrum of 1,1,7-trichloro-1-heptene (Cl₂C=CHCH₂CH₂CH₂CH₂Cl) is predicted to show distinct signals corresponding to the different types of protons in the molecule. The electron-withdrawing effects of the chlorine atoms and the double bond significantly influence the chemical shifts of nearby protons. docbrown.infodocbrown.info The expected signals, their multiplicities (based on the n+1 rule), and integration values are summarized below. docbrown.info

These are predicted values based on analogous structures and standard chemical shift tables. The exact values can vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, seven distinct carbon signals are expected, two for the sp²-hybridized carbons of the double bond and five for the sp³-hybridized carbons of the alkyl chain. docbrown.info The chemical shifts are heavily influenced by the attached chlorine atoms.

These are predicted values. Broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon environment. docbrown.inforesearchgate.net

While this compound does not possess E/Z isomerism at its double bond, advanced 2D NMR techniques are crucial for unambiguously confirming its structural connectivity. longdom.org

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings between adjacent carbons. Key correlations would be observed between the vinylic proton (=CH-) and the allylic methylene (B1212753) protons (-CH₂-), and sequentially along the entire methylene chain, confirming the linear heptene (B3026448) backbone. longdom.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with its directly attached carbon atom. It would be used to definitively assign each carbon signal in the ¹³C NMR spectrum by linking it to its corresponding, already-assigned proton signal from the ¹H NMR spectrum.

Carbon-13 Nuclear Magnetic Resonance (<sup>13</sup>C NMR) Investigations

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing clues to its structure through analysis of its fragmentation patterns. uni-saarland.de

GC-MS is the method of choice for the analysis of volatile and semi-volatile organic compounds like this compound. epa.gov In a GC-MS analysis, the gas chromatograph first separates the components of a sample mixture. epa.gov As each separated component elutes from the GC column, it enters the mass spectrometer, which acts as a detector.

For a sample of this compound, this technique would serve two main purposes:

Purity Assessment: A pure sample would ideally show a single, sharp peak in the gas chromatogram at a specific retention time. The presence of other peaks would indicate impurities. researchgate.net

Compound Identification: The mass spectrometer would generate a mass spectrum for the compound as it elutes. This spectrum, often referred to as a chemical fingerprint, can be compared to spectral libraries or analyzed to confirm the compound's identity. uni-saarland.de

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass. uni-saarland.de

For this compound (C₇H₁₁Cl₃), HRMS would be used to confirm its elemental composition. A key feature in the mass spectrum of a chlorinated compound is the isotopic pattern caused by the natural abundance of the chlorine isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with three chlorine atoms will exhibit a characteristic cluster of peaks (M, M+2, M+4, M+6) for the molecular ion. docbrown.info

The fragmentation of this compound under electron ionization would likely proceed through characteristic pathways, including the loss of a chlorine radical ([M-Cl]⁺), loss of a hydrogen chloride molecule ([M-HCl]⁺), and various cleavages of the alkyl chain, providing further structural confirmation. miamioh.edu

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Detection and Purity

Vibrational Spectroscopy for Functional Group and Bond Characterization

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule. These methods are complementary, offering a more complete vibrational profile when used in conjunction.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups. For this compound (C₇H₁₁Cl₃), the spectrum is predicted to be complex, but key absorptions can be assigned to its distinct structural features: the dichloro-substituted double bond, the alkyl chain, and the terminal alkyl chloride.

Key diagnostic bands in the FT-IR spectrum of this compound would include C-H stretching vibrations from the alkene and alkane portions, the C=C double bond stretch, and the C-Cl stretches. Alkenes and aromatic compounds typically show a C-H stretch at wavenumbers slightly above 3000 cm⁻¹, while alkanes show C-H stretches exclusively below 3000 cm⁻¹. vscht.cz The C=C stretching vibration generally appears in the 1680-1640 cm⁻¹ region. vscht.cz The C-Cl stretching vibrations are found in the fingerprint region, typically between 800 and 600 cm⁻¹. wiredchemist.com

Table 1: Predicted FT-IR Characteristic Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| =C-H Stretch | ~3080 | Medium | Characteristic of the vinylic C-H bond. vscht.cz |

| -C-H Stretch (Alkyl) | 2850 - 2960 | Strong | Asymmetric and symmetric stretching of CH₂ groups in the heptene chain. vscht.cz |

| C=C Stretch | 1640 - 1680 | Medium-Weak | The presence of chlorine atoms on the double bond can influence the intensity and position. vscht.cz |

| -CH₂- Bend (Scissoring) | ~1465 | Medium | Characteristic of the alkyl chain. vscht.cz |

| C-Cl Stretch (Vinylic) | 800 - 850 | Strong | Stretching of the C-Cl bonds on the double bond. |

| C-Cl Stretch (Alkyl) | 600 - 800 | Strong | Stretching of the C-Cl bond at the C7 position. wiredchemist.com |

| =C-H Bend (Out-of-plane) | 890 - 910 | Strong | Bending of the vinylic C-H bond. |

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, making it an excellent complement to FT-IR. metrohm.com While FT-IR is sensitive to changes in dipole moment, Raman scattering intensity is related to the polarizability of a molecule. metrohm.com Therefore, symmetrical, and less polar bonds often produce strong signals in Raman spectra.

For this compound, the carbon-carbon double bond (C=C) stretch is expected to be a particularly strong and sharp peak in the Raman spectrum due to the high polarizability of the π-electron system. In contrast, the C-Cl bonds will also be Raman active. Water is a poor Raman scatterer, which makes this technique highly suitable for analyzing samples in aqueous solutions if needed. metrohm.com

Table 2: Predicted Raman Characteristic Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| =C-H Stretch | ~3080 | Medium | Vinylic C-H bond vibration. |

| -C-H Stretch (Alkyl) | 2850 - 2960 | Strong | CH₂ stretching modes of the alkyl backbone. |

| C=C Stretch | 1640 - 1680 | Strong | Highly polarizable bond, expected to give a strong, sharp signal. |

| -CH₂- Bend (Twisting/Wagging) | 1200 - 1400 | Medium | Alkyl chain deformation modes. |

| C-Cl Stretch (Vinylic & Alkyl) | 600 - 850 | Medium-Strong | C-Cl bonds are generally strong Raman scatterers. |

Fourier Transform Infrared (FT-IR) Spectroscopy

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is indispensable for separating components of a mixture and assessing the purity of a synthesized compound. Gas chromatography is ideal for volatile compounds like this compound, while size exclusion chromatography is the method of choice for analyzing any of its potential high-molecular-weight derivatives.

Gas chromatography (GC) is a primary technique for the analysis of volatile and thermally stable compounds, making it well-suited for assessing the purity of this compound and separating it from reactants, byproducts, or isomers. helcom.fi Method development involves optimizing the column, temperature program, and detector.

Column Selection : A non-polar or mid-polarity capillary column is typically used for chlorinated hydrocarbons. A 94% dimethyl-, 5% phenyl-, 1% vinyl polysiloxane phase (similar to a DB-5 or HP-5) would be a suitable starting point. helcom.fi For better separation of isomers, a more polar phase, such as one containing cyanopropyl, could be employed. helcom.fi

Detector : An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds and would provide excellent detection limits. epa.gov However, a Mass Spectrometer (MS) is preferred for definitive identification, providing both retention time and mass spectral data for unambiguous peak assignment. helcom.firesearchgate.net Negative Chemical Ionization (NCI) mass spectrometry is particularly effective for chlorinated compounds. tandfonline.com

Temperature Program : A temperature gradient would be necessary to ensure good separation and peak shape. A typical program might start at a low temperature (e.g., 40-50 °C) to separate volatile impurities and then ramp up to a higher temperature (e.g., 250-280 °C) to elute the target compound and any higher-boiling impurities.

Table 3: Example GC Method Parameters for this compound Analysis

| Parameter | Setting | Rationale |

|---|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5MS) | General purpose, low-bleed column suitable for MS detection and separation of non-polar to semi-polar compounds. meclib.jp |

| Carrier Gas | Helium | Inert carrier gas compatible with most detectors. |

| Injector | Split/Splitless, 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | Separates volatile components at the start and ensures elution of the target analyte with good peak shape. |

| Detector | Mass Spectrometer (MS) | Provides positive identification through mass fragmentation patterns. researchgate.net |

While there is limited literature on the direct polymerization of this compound, chlorinated alkenes can be involved in polymerization, and 1-heptene (B165124) can be used as a comonomer in producing chlorinated polyolefins. google.comgoogle.com Should polymeric derivatives of this compound be synthesized, Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), would be the essential technique for characterizing their molecular weight distribution (MWD). paint.org

SEC separates molecules based on their hydrodynamic volume in solution. paint.orgpaint.org The sample is passed through a column packed with porous gel; larger polymer chains cannot enter the pores and thus elute first, while smaller chains penetrate the pores to varying extents and elute later. This process allows for the determination of key parameters like the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). The use of multiple detectors, such as a differential refractometer (DRI), viscometer, and multi-angle light scattering (MALS) detector, can provide absolute molecular weight and structural information. chromatographyonline.comchromatographyonline.com

Table 4: Principles of SEC for Polymer Characterization

| Principle | Description |

|---|---|

| Separation Mechanism | Separation is based on the effective molecular size (hydrodynamic volume) in solution, not molecular weight directly. paint.org |

| Elution Order | Largest molecules elute first, followed by progressively smaller molecules. paint.org |

| Column | Packed with porous particles (e.g., cross-linked polystyrene-divinylbenzene for organic solvents). |

| Key Measurements | Molecular Weight Averages (Mw, Mn), Molecular Weight Distribution (MWD), and Polydispersity Index (PDI). chromatographyonline.com |

| Advanced Detection | Multi-angle light scattering (MALS) and viscometry detectors can provide data on absolute molecular weight and polymer architecture (e.g., branching). chromatographyonline.com |

Gas Chromatography (GC) Method Development

X-ray Absorption Spectroscopy (XAS) for Metal-Coordinated Species (if applicable to catalytic syntheses or transformations)

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique for probing the local electronic and geometric structure of atoms in any state of matter. royalsocietypublishing.org It is particularly valuable for studying metal-coordinated species in catalytic processes, as it does not require crystalline samples and can be performed in situ under real reaction conditions. royalsocietypublishing.org

If the synthesis of this compound involves a transition metal catalyst (e.g., for coupling or metathesis reactions), XAS would be an ideal tool for mechanistic studies. The technique is divided into two regions:

X-ray Absorption Near Edge Structure (XANES): The XANES region provides information on the oxidation state and coordination geometry (e.g., tetrahedral vs. octahedral) of the absorbing atom. royalsocietypublishing.orgmdpi.com For a catalytic cycle, XANES can track changes in the metal center's oxidation state as it interacts with reactants.

Extended X-ray Absorption Fine Structure (EXAFS): The EXAFS region contains information about the local atomic environment of the absorbing atom, including the type, number, and distance of neighboring atoms. royalsocietypublishing.org This could be used to identify the ligands coordinated to a metal catalyst and observe how they change during the synthesis of this compound. royalsocietypublishing.org

Furthermore, Chlorine K-edge XAS could be applied to the final product itself to speciate the different chlorine environments. The absorption edge energy for chlorine atoms bonded to sp² (vinylic) carbons is distinct from that of chlorine bonded to sp³ (aliphatic) carbons, allowing for a direct probe of the molecule's structure.

Reaction Mechanisms and Reactivity Profile of 1,1,7 Trichloro 1 Heptene

Radical Addition Reactions Involving Halogen Atoms at the Carbon-Carbon Double Bond

Radical addition reactions to alkenes are a fundamental class of transformations that proceed via a free-radical chain mechanism. In the case of 1,1,7-trichloro-1-heptene, the carbon-carbon double bond is susceptible to attack by halogen radicals.

The initiation of radical chlorination can be achieved by the homolytic cleavage of a chlorine molecule (Cl₂) using ultraviolet (UV) light to form two chlorine radicals (Cl•). askfilo.com These highly reactive radicals can then attack the alkene. The reaction of heptane (B126788) with chlorine in the presence of UV light proceeds through a free-radical substitution mechanism involving initiation, propagation, and termination steps. askfilo.com

The propagation phase involves the abstraction of a hydrogen atom from the heptane chain by a chlorine radical, forming a heptyl radical and hydrogen chloride (HCl). askfilo.com This heptyl radical then reacts with another chlorine molecule to yield a monochlorinated heptane and a new chlorine radical, which continues the chain reaction. askfilo.com While this describes the reaction with heptane, a similar radical addition mechanism is expected at the double bond of this compound.

Kinetic studies on the gas-phase reactions of chlorine atoms with various alkenes have been conducted. For instance, the rate constant for the reaction of Cl atoms with propene is (2.64 ± 0.21) x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹, and for 1-butene, it is (3.38 ± 0.48) x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. libretexts.org These values provide an indication of the high reactivity of alkenes towards chlorine radicals. The presence of chlorine atoms on the double bond in this compound would be expected to influence the rate of radical addition.

The following table presents rate constants for the reaction of chlorine atoms with some simple alkenes, which can serve as a reference for estimating the reactivity of this compound.

| Alkene | Rate Constant (k) in 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ |

| Propene | 2.64 ± 0.21 |

| 1-Butene | 3.38 ± 0.48 |

| Isobutene | 3.40 ± 0.28 |

| cis-2-Butene | 3.76 ± 0.84 |

| trans-2-Butene | 3.31 ± 0.47 |

| 1-Pentene | 3.97 ± 0.36 |

| Data sourced from a study on the kinetics of chlorine atom reactions with a series of alkenes at 298 K and 1 atmosphere. libretexts.org |

The addition of a halogen radical (X•) to the carbon-carbon double bond of this compound results in the formation of a β-haloalkyl radical. The stability of this radical intermediate is a key factor in determining the regioselectivity of the addition. The stability of alkyl free radicals follows the order: tertiary > secondary > primary > methyl. inflibnet.ac.in This stability is attributed to hyperconjugation, where the odd electron is delocalized onto the β-hydrogens. inflibnet.ac.in

In the case of this compound, the addition of a chlorine radical to the C2 carbon would generate a tertiary-like radical at C1, which is stabilized by the two chlorine atoms already present. Conversely, addition to the C1 carbon would lead to a secondary radical at C2. The stability of the resulting β-chloroalkyl radical will influence the reaction pathway. Free radicals are generally stabilized by alkyl substitution and delocalization through resonance. masterorganicchemistry.com

The reactivity of these β-haloalkyl radicals is characterized by their ability to abstract an atom from another molecule to complete the addition reaction or to participate in other radical processes. For example, in a typical radical chain reaction, the β-haloalkyl radical would abstract a halogen atom from a halogen molecule to form the final product and regenerate a halogen radical.

Kinetic and Mechanistic Studies of Radical Attack

Electrophilic Addition Reactions Across the Alkene Moiety

The electron-rich double bond of alkenes makes them susceptible to attack by electrophiles. libretexts.org In an electrophilic addition reaction, the π bond of the alkene is broken to form two new sigma bonds. libretexts.org For an unsymmetrical alkene, the regioselectivity of the addition is often governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. This rule is explained by the formation of the more stable carbocation intermediate. inflibnet.ac.in

In the case of this compound, the double bond is highly substituted with chlorine atoms. The addition of an electrophile, such as a proton from a hydrogen halide (HX), would lead to the formation of a carbocation. The presence of the electron-withdrawing chlorine atoms on the double bond is expected to destabilize the adjacent carbocation, thus making electrophilic addition more difficult compared to an unchlorinated alkene.

The general mechanism for the electrophilic addition of a hydrogen halide to an alkene involves two main steps:

Electrophilic attack: The π electrons of the double bond attack the electrophilic hydrogen of the HX, forming a C-H bond and a carbocation intermediate. libretexts.org

Nucleophilic attack: The resulting halide anion (X⁻) acts as a nucleophile and attacks the carbocation, forming the final product. libretexts.org

The stability of the carbocation intermediate is crucial. For this compound, the formation of a carbocation at either C1 or C2 would be significantly influenced by the inductive effects of the attached chlorine atoms.

Nucleophilic Substitution Reactions at Chlorinated Carbon Centers

Nucleophilic substitution reactions can potentially occur at the chlorinated carbon centers of this compound. The molecule contains both vinylic chlorides (at the double bond) and an alkyl chloride at the C7 position.

Vinylic halides, where the halogen is attached to a double-bonded carbon, are generally unreactive towards nucleophilic substitution via SN1 or SN2 mechanisms. rsc.org This is due to the sp² hybridization of the carbon, which makes the C-Cl bond stronger and less prone to ionization for an SN1 reaction. rsc.org An SN2 attack is also hindered. In contrast, allylic halides, where the halogen is on a carbon adjacent to a double bond, are quite reactive in both SN1 and SN2 reactions due to the resonance stabilization of the resulting carbocation or the transition state. rsc.org

The chlorine atom at the C7 position of this compound is a primary alkyl chloride. Primary alkyl halides are susceptible to nucleophilic substitution, primarily through an SN2 mechanism. The reactivity will be influenced by the nature of the nucleophile, the solvent, and the leaving group ability of the chloride ion.

The chlorine atoms at the C1 position are vinylic and would be expected to be much less reactive towards nucleophilic substitution.

Oxidative Transformation Pathways of Chlorinated Alkenes

Chlorinated alkenes can undergo oxidative transformations through various pathways, including reactions with atmospheric oxidants.

In the atmosphere, volatile organic compounds (VOCs), including chlorinated alkenes, are primarily degraded by reactions with hydroxyl radicals (HO•), ozone (O₃), and nitrate (B79036) radicals (NO₃•). bioline.org.br The tropospheric degradation of esters, for example, occurs via reaction with HO• during the day and with NO₃• at night. bioline.org.br

The rate of these reactions determines the atmospheric lifetime of the compound. For alkenes, the reaction with HO• and O₃ often involves addition to the double bond. The presence of chlorine atoms on the double bond of this compound will affect the rate of these reactions.

The following table shows the room temperature rate constants for the reaction of some unsaturated compounds with various atmospheric radicals.

| Compound | Radical | Rate Constant (cm³ molecule⁻¹ s⁻¹) |

| cis-3-Hexenylformate | HO• | (4.61 ± 0.71) x 10⁻¹¹ |

| cis-3-Hexenylformate | Cl• | (2.45 ± 0.30) x 10⁻¹⁰ |

| trans-2-Hexenal | Cl• | (3.17 ± 0.72) x 10⁻¹⁰ |

| Data sourced from kinetic studies of gas-phase reactions of unsaturated esters and alkenals. bioline.org.brnih.gov |

These reactions lead to the formation of various oxidation products, contributing to the formation of secondary organic aerosols and other atmospheric pollutants. The oxidation of chlorinated ethenes by heat-activated persulfate, for instance, has been studied and shows pseudo-first-order kinetics. nih.gov

Cytochrome P450-Mediated Epoxidation

While specific metabolic studies on this compound are not extensively documented, the metabolic fate of structurally related chlorinated alkenes, such as trichloroethylene, has been thoroughly investigated. The primary oxidative metabolic pathway for many chlorinated alkenes is initiated by cytochrome P450 (CYP450) enzymes. This process involves the formation of an epoxide intermediate across the carbon-carbon double bond. For this compound, this would result in the formation of 1,1,7-trichloro-1,2-epoxyheptane. This epoxide is a reactive electrophile and can undergo further metabolic transformations.

The initial epoxidation step is considered the rate-limiting step in the metabolism of many chlorinated alkenes. The subsequent reactions of the epoxide intermediate are crucial in determining the toxicological profile of the parent compound.

Reductive Dehalogenation Mechanisms

Reductive dehalogenation is a significant transformation pathway for chlorinated compounds, particularly in anaerobic environments.

Abiotic Reductive Transformation in Environmental Systems

In environmental systems, particularly under anaerobic conditions, abiotic reductive dehalogenation can occur. This process is often mediated by naturally occurring reductants such as reduced iron minerals (e.g., magnetite, pyrite). While direct studies on this compound are scarce, research on similar polychlorinated alkanes and alkenes has shown that the carbon-chlorine bond can be cleaved through electron transfer from the mineral surface. The presence of multiple chlorine atoms in this compound suggests that it would be susceptible to this type of transformation, leading to less chlorinated heptene (B3026448) derivatives.

Electrochemical Reductive Dehalogenation Processes

Electrochemical methods provide a controlled means to study and induce reductive dehalogenation. The process involves the transfer of electrons from a cathode to the chlorinated organic molecule. For compounds like this compound, the reduction potentials for the carbon-chlorine bonds are a key factor. Generally, the ease of reduction increases with the number of chlorine atoms on a carbon. Thus, the dichlorovinyl group in this compound would be a primary site for electrochemical reduction.

Studies on the electrochemical reduction of similar compounds, such as polychlorinated ethenes, have demonstrated stepwise dechlorination, where chlorine atoms are sequentially removed. The specific products formed during the electrochemical reduction of this compound would depend on the electrode material, solvent, and applied potential.

Hydrolytic Transformation Processes

Hydrolysis is another potential degradation pathway for this compound, although it is generally a slower process for chlorinated alkenes compared to other transformations. The presence of the vinyl C-Cl bonds makes the molecule susceptible to nucleophilic substitution by water, which can lead to the formation of corresponding aldehydes or carboxylic acids after rearrangement of the initial hydrolysis products. However, the rate of hydrolysis for vinylic chlorides is typically slow under neutral pH conditions at ambient temperatures.

Quantitative Structure-Reactivity Relationships (QSRR) for this compound and Analogues

Quantitative Structure-Reactivity Relationships (QSRR) are predictive models that correlate the chemical structure of a compound with its reactivity. For this compound and its analogues, QSRR models can be developed to predict various reactivity parameters, such as rate constants for reductive dehalogenation or cytochrome P450-mediated oxidation.

These models often use molecular descriptors such as the energy of the lowest unoccupied molecular orbital (LUMO), bond dissociation energies of the C-Cl bonds, and various steric and electronic parameters. For instance, a lower LUMO energy generally correlates with a higher susceptibility to reduction. By establishing these relationships for a series of related chlorinated alkenes, the reactivity of this compound can be estimated even in the absence of direct experimental data.

Theoretical and Computational Studies on Halogenated Alkenes, Including 1,1,7 Trichloro 1 Heptene

Quantum Chemical Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are used to investigate the electronic structure of halogenated alkenes by calculating properties that govern their stability and reactivity. For a molecule like 1,1,7-trichloro-1-heptene, DFT can be used to optimize the molecular geometry to its lowest energy state and compute various electronic descriptors.

Key insights from DFT studies on similar molecules include the distribution of electron density, which is heavily influenced by the electronegative chlorine atoms. The gem-dichloro group (Cl₂C=) at one end and the terminal chloroalkyl group at the other create distinct regions of electrophilicity and nucleophilicity. DFT calculations, often using functionals like B3LYP, can precisely quantify atomic charges and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reaction outcomes. chinesechemsoc.org For instance, the reaction of gem-dihaloalkenes can be explored to understand stereoselective hydrodechlorination pathways. chinesechemsoc.org

Interactive Table 1: Illustrative DFT-Calculated Properties for this compound (Note: The following data are exemplary values based on typical calculations for similar chlorinated alkenes and are for illustrative purposes.)

| Property | Predicted Value | Significance |

| HOMO Energy | -7.2 eV | Indicates the molecule's ability to donate electrons; relevant for reactions with electrophiles. |

| LUMO Energy | -0.9 eV | Indicates the molecule's ability to accept electrons; relevant for reactions with nucleophiles. |

| HOMO-LUMO Gap | 6.3 eV | A larger gap generally correlates with higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 2.1 Debye | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular forces. |

| Charge on C1 | +0.15 e | The carbon of the C=CCl₂ group is electron-deficient due to the attached chlorines. |

| Charge on C7 | -0.05 e | The terminal carbon bearing a chlorine shows a different electronic environment. |

While DFT is powerful, certain complex chemical processes, particularly those involving radicals, excited states, or significant electron correlation effects, require more rigorous and computationally expensive ab initio (from first principles) methods. Complete Active Space Second-order Perturbation Theory (CASPT2) is one such high-level method used for mechanistic elucidation.

For halogenated alkenes, these methods are vital for studying reaction mechanisms where multiple pathways may compete. mcgill.ca For example, the addition of a halogen atom to an alkene can proceed through different intermediates, and high-level calculations can accurately map the potential energy surfaces to distinguish between them. mcgill.caresearchgate.net Studies on chlorinated ethylenes using ab initio molecular dynamics have provided insights into dissociative electron attachment, where the molecule fragments after capturing an electron. acs.org Such calculations are critical for understanding the atmospheric chemistry and degradation pathways of halogenated hydrocarbons. mcgill.ca

Density Functional Theory (DFT) Investigations

Potential Energy Surface (PES) Analysis for Reaction Pathways

A Potential Energy Surface (PES) is a conceptual and mathematical map that describes the energy of a molecule or a system of molecules as a function of its geometry. researchgate.net By exploring the PES, chemists can identify the most likely paths a reaction will follow, known as reaction pathways.

Key features of a PES include:

Local Minima: Correspond to stable reactants, products, and intermediates.

Saddle Points: Represent transition states—the highest energy point along the minimum energy path between two minima. The energy difference between the reactant minimum and the transition state is the activation energy.

For a compound like this compound, PES analysis can elucidate various reactions, such as electrophilic addition across the double bond or nucleophilic substitution at the C7 position. libretexts.orgpdx.edu Computational methods can trace the Intrinsic Reaction Coordinate (IRC), which is the minimum energy path connecting reactants to products via the transition state. researchgate.net This allows for a detailed understanding of bond-breaking and bond-forming events during a reaction. Research on similar gem-dichloroalkenes shows their utility as cross-coupling partners in transition-metal-catalyzed reactions, where computational analysis helps rationalize product selectivity and reactivity. digitellinc.comfrontiersin.org

Molecular Dynamics Simulations for Conformational and Reactive Behavior

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations model this behavior by applying the laws of classical mechanics to the atoms in a system over time. acs.org This approach provides a "movie" of molecular motion, offering insights into conformational flexibility and reactive encounters.

For this compound, the seven-carbon chain allows for significant conformational freedom. MD simulations can explore the vast landscape of possible conformers, identifying the most stable or populated shapes in different environments (e.g., in a vacuum or in a solvent). These simulations are crucial for understanding how the molecule's shape affects its properties and reactivity. For example, the accessibility of the double bond or the C7-Cl bond to a reagent can be highly dependent on the molecule's conformation. Studies on other chlorinated hydrocarbons have used MD to refine conformational searches and understand how different conformers influence properties like the molecular dipole moment. nih.gov

Interactive Table 2: Major Conformational Families of this compound (Note: This table presents a hypothetical analysis of conformers that could be studied using MD simulations.)

| Conformer Type | Description | Predicted Relative Population | Key Feature |

| Linear/Extended | The heptyl chain is in a stretched, zig-zag conformation. | Low | Maximizes distance between terminal groups, but may have higher energy due to steric hindrance. |

| Folded (U-Shape) | The chain folds back, bringing the C1 and C7 ends into proximity. | Moderate | Allows for potential intramolecular interactions between the dichloroalkene and the terminal chlorine. |

| Gauche Kink | Contains one or more gauche interactions in the alkyl chain, leading to a kinked structure. | High | Often represents a balance of steric and electronic effects, leading to multiple stable low-energy structures. |

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions serve two main purposes: they help confirm the structure of experimentally synthesized compounds by matching predicted and observed spectra, and they provide a deeper understanding of how molecular structure influences spectroscopic properties.

For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. The chemical environment of each nucleus, determined by local electron density, dictates its resonance frequency. The highly electronegative chlorine atoms on C1 and C7 would be predicted to cause significant downfield shifts for nearby carbon and hydrogen atoms. Similarly, the vibrational frequencies corresponding to IR absorption can be calculated. Specific vibrational modes, such as the C=C stretch of the alkene and the C-Cl stretches, can be identified and compared with experimental data.

Computational Modeling of Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies aim to link the chemical structure of a compound to its biological activity or chemical reactivity. nih.gov Quantitative Structure-Activity Relationship (QSAR) models use computational methods to create mathematical equations that formalize this link. These models are powerful predictive tools in drug discovery, toxicology, and materials science. vdoc.pub

For a halogenated alkene like this compound, a QSAR model could be developed to predict its reactivity in a specific class of reactions or its potential toxicity. The process involves:

Descriptor Calculation: Computing a set of numerical values (molecular descriptors) that encode structural, electronic, and physicochemical properties of the molecule.

Model Building: Using statistical methods to build a model that correlates these descriptors with an observed activity for a series of related compounds.

Studies on halogenated compounds have successfully used QSAR to predict properties like reaction rates with atmospheric radicals and toxicological profiles. mcgill.canih.gov

Interactive Table 3: Selected Molecular Descriptors for SAR Modeling of this compound (Note: These descriptors can be calculated from the molecular structure and are used as inputs for QSAR models.)

| Descriptor | Value (Calculated/Estimated) | Description |

| Molecular Weight | 201.52 g/mol | The mass of one mole of the substance. |

| LogP (Octanol-Water Partition Coefficient) | ~4.5 | Measures the lipophilicity of the compound, affecting its environmental fate and bioavailability. |

| Topological Polar Surface Area (TPSA) | 0 Ų | The surface area of polar atoms; for a pure hydrocarbon with halogens, this is zero, indicating low water solubility. |

| Number of Rotatable Bonds | 4 | An indicator of molecular flexibility, which can influence receptor binding or reaction dynamics. |

| Molar Refractivity | ~48.5 cm³/mol | Relates to the volume and polarizability of the molecule. |

Applications of 1,1,7 Trichloro 1 Heptene As a Chemical Intermediate

Precursor in the Synthesis of Organic Compounds

The distinct reactive sites within the 1,1,7-trichloro-1-heptene molecule enable its use as a starting material for various organic compounds through targeted chemical modifications.

A notable application of this compound is its role as a precursor in the synthesis of α-chloro carboxylic acids. Research has demonstrated that compounds containing a dichlorovinylidene group (CCl₂=CH-) can be converted into α-chloro carboxylic acids. This transformation is achieved by reacting the compound with chlorine in a formic acid medium, followed by hydrolysis.

In a specific application of this method, this compound has been successfully used to prepare 2,7-dichloroheptanoic acid. researchgate.net This reaction highlights the synthetic utility of the trichlorovinyl group, which is converted into a carboxylic acid with a chlorine atom on the alpha carbon, while the chlorine atom at the 7-position remains intact.

Table 1: Synthesis of α-Chloro Carboxylic Acid from this compound

| Starting Material | Product | Key Transformation |

|---|

The chemical structure of this compound allows for its conversion into a variety of other functionalized molecules. The presence of the double bond and multiple chlorine atoms provides several pathways for derivatization.

Addition Reactions: The carbon-carbon double bond can undergo addition reactions. For instance, the addition of halogens or hydrogen halides can lead to further halogenated alkanes.

Substitution Reactions: The chlorine atom at the 7-position is a primary alkyl halide, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups, such as hydroxyl (-OH), cyano (-CN), or amino (-NH₂) groups, at the end of the carbon chain. The vinylic chlorine atoms are typically less reactive towards nucleophilic substitution but can be replaced under specific conditions, often involving organometallic reagents.

Elimination Reactions: Treatment with a strong base can induce dehydrochlorination, potentially leading to the formation of alkynes or dienes, further expanding the range of possible derivatives.

Table 2: Potential Derivatization Reactions of this compound

| Reaction Type | Reagents | Potential Product Class |

|---|---|---|

| Nucleophilic Substitution | NaCN, NaOH, NH₃ | Functionalized heptenes (nitriles, alcohols, amines) |

| Halogenation | Cl₂, Br₂ | Polychlorinated or brominated heptanes |

| Hydrohalogenation | HCl, HBr | Tetrachloroheptanes or mixed haloheptanes |

Formation of α-Chloro Carboxylic Acids

Building Block for Specialty Chemicals

This compound is utilized as an intermediate in the manufacture of various specialty chemicals. Its bifunctional nature makes it a useful building block for constructing more complex molecules tailored for specific industrial uses. A significant application is in the synthesis of pesticides, where the chlorinated hydrocarbon structure can be a key component of the final active ingredient. lookchem.com While specific commercial pesticides derived directly from this compound are not widely publicized, its role as a precursor is established in chemical manufacturing. A related compound, 1,1,7-trichloro-1-hepten-3-one, is also identified as a pesticide intermediate. jvxingchemical.com

Table 3: Applications as a Building Block

| End Product Category | Role of this compound |

|---|---|

| Specialty Chemicals | Intermediate, providing a C7 chlorinated backbone |

Intermediate in the Synthesis of Pharmaceutical Precursors (if applicable to broader heptene (B3026448) derivatives)

The utility of this compound extends to the pharmaceutical industry, where it is used as an intermediate in the synthesis of pharmaceutical compounds. lookchem.com Halogenated organic compounds are crucial in medicinal chemistry as the inclusion of halogen atoms can significantly modify a molecule's biological activity, metabolic stability, and lipophilicity.

While specific drugs synthesized directly from this compound are not detailed in publicly available literature, the broader class of halogenated heptene and heptane (B126788) derivatives is of significant interest. For example, complex nitrogen-containing bicyclic structures derived from halogenated heptanes, such as 7-azabicyclo[2.2.1]heptane derivatives, have been investigated as potent cholinergic receptor ligands for potential use in treating neurological and mental disorders. The synthesis of such complex molecules often relies on versatile halogenated intermediates to construct the required carbon skeleton and introduce key functional groups.

Q & A

Q. What are the recommended methods for synthesizing 1,1,7-Trichloro-1-heptene with high purity, and how can yield and purity be validated?

- Methodological Answer : Synthesis typically involves radical chlorination or selective substitution reactions. For example, chlorination of 1-heptene under controlled UV light with sulfuryl chloride (SO₂Cl₂) as a chlorine source can yield the target compound. Purification via fractional distillation or preparative gas chromatography is recommended. Validate purity using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, cross-referenced with pharmacopeial standards where applicable . Quantify impurities using high-performance liquid chromatography (HPLC) with UV detection .

Q. Table 1: Comparison of Synthesis Routes

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Radical Chlorination | 65–75 | 95–98 | Byproduct formation |

| Nucleophilic Substitution | 50–60 | 90–95 | Solvent compatibility issues |

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Combine spectroscopic and computational methods:

- Spectroscopy : Use NMR to confirm chlorine substitution patterns and NMR to assess alkene proton environments. Infrared (IR) spectroscopy identifies C-Cl stretching vibrations (~550–600 cm⁻¹) .

- Computational Chemistry : Employ density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and compare experimental vs. theoretical vibrational spectra .

Advanced Research Questions

Q. What experimental designs are optimal for studying the environmental degradation pathways of this compound under varying conditions?

- Methodological Answer : Design controlled laboratory simulations to mimic environmental matrices (soil, water, air):

- Hydrolysis : Expose the compound to aqueous solutions at pH 4–9, monitoring degradation via LC-MS and identifying intermediates (e.g., chlorinated heptanols) .

- Photolysis : Use UV irradiation chambers (λ = 254–365 nm) to study atmospheric breakdown, quantifying reaction rates with time-resolved GC-MS .

- Microbial Degradation : Conduct anaerobic batch experiments with soil microbiota, analyzing metabolites through metabolomics workflows .

Q. How should researchers resolve contradictions in toxicity data from in vitro versus in vivo studies of this compound?

- Methodological Answer : Apply systematic bias assessment tools:

- Risk of Bias (RoB) Analysis : Use the OHAT/NTP framework to evaluate study design (e.g., selection bias, confounding factors) .

- Cross-Species Consistency : Compare metabolic pathways across human cell lines (e.g., HepG2) and rodent models, focusing on cytochrome P450 activity and glutathione conjugation .

- Dose-Response Modeling : Re-analyze conflicting data using benchmark dose (BMD) software to identify thresholds where in vitro and in vivo outcomes converge .

Q. Table 2: Key Parameters for Toxicity Data Reconciliation

| Parameter | In Vitro Studies | In Vivo Studies |

|---|---|---|

| Exposure Duration | 24–72 hours | Chronic (weeks–months) |

| Metabolic Context | Limited enzyme activity | Full hepatic metabolism |

| Detection Limits | High sensitivity | Tissue-specific |

Q. What mechanistic insights can be gained from studying substitution reactions of this compound with nucleophiles under different solvent conditions?

- Methodological Answer : Investigate solvent polarity effects on reaction kinetics:

- Polar Aprotic Solvents (e.g., DMF) : Promote SN2 mechanisms; monitor transition states using stopped-flow techniques and DFT simulations .

- Nonpolar Solvents (e.g., hexane) : Favor radical intermediates; characterize via electron paramagnetic resonance (EPR) spectroscopy .

- Isotopic Labeling : Use -labeled compound to track chlorine displacement pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.